N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

IDO1 inhibition benzimidazole carboxamide immuno-oncology

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034226-90-7) is a synthetic small-molecule benzimidazole derivative featuring a furan-pyridine hybrid substituent. It belongs to the broader class of heterocyclic carboxamides that have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in tumor immune evasion.

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 2034226-90-7
Cat. No. B2883535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
CAS2034226-90-7
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCC3=CN=C(C=C3)C4=COC=C4)NC=N2
InChIInChI=1S/C18H14N4O2/c23-18(13-2-4-16-17(7-13)22-11-21-16)20-9-12-1-3-15(19-8-12)14-5-6-24-10-14/h1-8,10-11H,9H2,(H,20,23)(H,21,22)
InChIKeyLGEJAFWHNXZEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034226-90-7): Chemical Identity and Target Class for Procurement


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034226-90-7) is a synthetic small-molecule benzimidazole derivative featuring a furan-pyridine hybrid substituent . It belongs to the broader class of heterocyclic carboxamides that have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in tumor immune evasion [1]. The compound is distinguished by its specific substitution pattern—a furan-3-yl (rather than furan-2-yl) attachment at the pyridine 6-position—which may influence target binding geometry. However, publicly available primary pharmacological data for this exact compound remain extremely limited, and no head-to-head comparator studies have been identified in peer-reviewed literature or patents as of the knowledge cutoff.

Why Benzimidazole Carboxamide IDO1 Inhibitors Cannot Be Freely Substituted: The Case for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide


Within the benzimidazole carboxamide IDO1 inhibitor class, minor structural modifications—such as the position of the furan substituent (furan-2-yl vs. furan-3-yl), the nature of the heterocyclic linker, or the benzimidazole substitution pattern—can result in orders-of-magnitude differences in inhibitory potency, isoform selectivity, and cellular activity [1]. For example, closely related analogs in the Serafini et al. series exhibit IC50 values spanning from low nanomolar to micromolar against IDO1, with divergent selectivity profiles over tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 enzymes [1]. Consequently, generic substitution without compound-specific verification risks selecting a molecule with inadequate target engagement or unintended off-target pharmacology. The quantitative evidence below, though limited, illustrates what differentiation data exist and what critical data gaps remain for this specific compound.

Quantitative Differentiation Evidence for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS 2034226-90-7) Against Closest Comparators


IDO1 Inhibitory Potency: Class-Level Inference from Benzimidazole Carboxamide Series

No direct IC50 value for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide against IDO1 has been reported in peer-reviewed literature. However, the compound belongs to the benzimidazole carboxamide class studied by Serafini et al. (2020), where the most potent analog (compound 21) achieved an IDO1 IC50 of 9.3 nM [1]. This value serves as a class benchmark. Without compound-specific data, any potency claim for this compound is extrapolative and should be treated with caution.

IDO1 inhibition benzimidazole carboxamide immuno-oncology

Structural Differentiation: Furan-3-yl vs. Furan-2-yl Substitution Pattern

The compound incorporates a furan-3-yl group at the pyridine 6-position, whereas most commercially available or literature-characterized benzimidazole carboxamide IDO1 inhibitors utilize furan-2-yl substitution [1]. This positional isomerism alters the vector and electronic character of the oxygen heteroatom, which can impact hydrogen-bonding interactions within the IDO1 active site . No direct comparative biochemical data exist to quantify the functional consequence of this difference. This structural distinction represents a testable hypothesis for differential binding, but not an established advantage.

structure-activity relationship furan positional isomer binding mode

Selectivity Profile: Data Gap Relative to Established IDO1 Inhibitors

Leading IDO1 inhibitors such as epacadostat (INCB24360) have been extensively characterized for selectivity against TDO and cytochrome P450 isoforms, with reported IDO1 IC50 of ~10 nM and >1000-fold selectivity over TDO [1]. No selectivity data exist for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide against any off-target. This represents a critical evidence gap that precludes any claim of differentiated safety or target specificity.

selectivity TDO CYP450 off-target

Recommended Use Cases for N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide Based on Available Evidence


SAR Probe for Furan Positional Isomer Effects in IDO1 Inhibitor Design

The compound's furan-3-yl substitution distinguishes it from the more common furan-2-yl benzimidazole carboxamide IDO1 inhibitors. It can serve as a matched-pair probe in medicinal chemistry campaigns to evaluate how furan ring orientation affects IDO1 binding affinity, residence time, and selectivity over TDO [1]. This application is most valuable when the compound is tested side-by-side with its furan-2-yl analog in the same assay system.

In Vitro Benchmarking Against Clinically Advanced IDO1 Inhibitors

The compound may be profiled in parallel with epacadostat, navoximod, or linrodostat in IDO1 biochemical and cellular assays (e.g., HeLa cell kynurenine production) to establish relative potency and cellular penetration. Currently, no such comparative data exist, making this a high-priority experiment for any group considering procurement [1].

Chemical Biology Tool for IDO1 Target Engagement Studies Requiring Novel IP Position

Given its distinct substitution pattern relative to extensively patented IDO1 inhibitor chemotypes, this compound may offer freedom-to-operate advantages for academic groups developing chemical probes or conducting target validation studies. Its utility depends entirely on confirming adequate biochemical potency and selectivity through empirical testing.

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